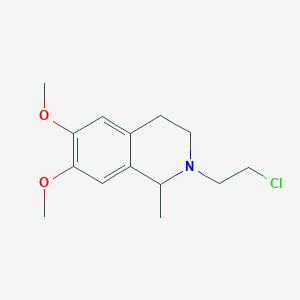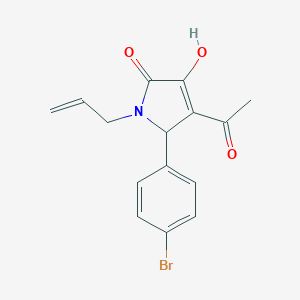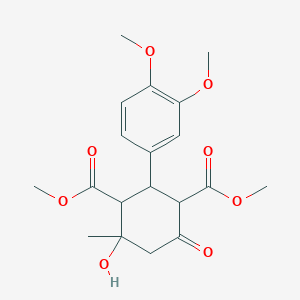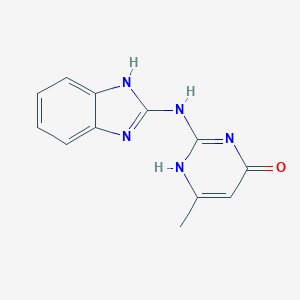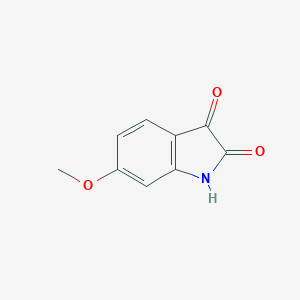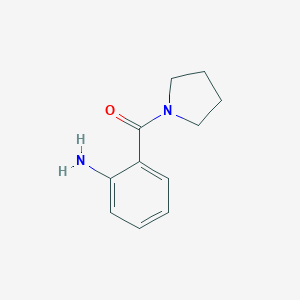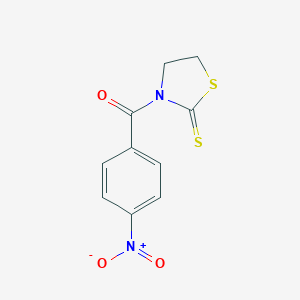
4-(4-Toluidino)-1,2-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Toluidino)-1,2-naphthalenedione, commonly known as TNAP, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. TNAP has been widely used in various fields, including biochemistry, biophysics, and cell biology.
Mecanismo De Acción
The mechanism of action of TNAP involves its ability to undergo a photo-induced electron transfer (PET) process. When excited with light, TNAP undergoes a PET process, which leads to the formation of a highly fluorescent species. The PET process is highly dependent on the local environment of the dye, such as pH, polarity, and viscosity.
Efectos Bioquímicos Y Fisiológicos
TNAP has been shown to have minimal effects on biochemical and physiological processes. It has been reported to be non-toxic and non-cytotoxic to cells. In addition, TNAP has been shown to have minimal effects on enzyme activity, protein function, and membrane dynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TNAP has several advantages as a fluorescent probe. It has a high quantum yield, which makes it highly sensitive for imaging studies. TNAP is also stable under a wide range of conditions, making it suitable for long-term imaging studies. However, TNAP has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors such as pH and temperature.
Direcciones Futuras
For TNAP include the development of new derivatives with improved properties and the application of TNAP in live-cell imaging studies.
Métodos De Síntesis
The synthesis of TNAP involves the reaction of 4-amino-1,2-naphthoquinone with p-toluidine in the presence of acetic acid and acetic anhydride. The reaction yields TNAP as a yellowish-orange powder, which is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
TNAP has been widely used as a fluorescent probe to study various biological processes. It has been used to monitor the activity of enzymes such as proteases, kinases, and phosphatases. TNAP has also been used to study the dynamics of lipid membranes, protein-protein interactions, and DNA-protein interactions. In addition, TNAP has been used to label cells for imaging studies.
Propiedades
Número CAS |
69085-39-8 |
|---|---|
Nombre del producto |
4-(4-Toluidino)-1,2-naphthalenedione |
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3 |
Clave InChI |
ICGLGYCHUQDWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Otros números CAS |
69085-39-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)

